molecular formula C16H17NO2 B1451669 Methyl 4-((benzylamino)methyl)benzoate CAS No. 190655-55-1

Methyl 4-((benzylamino)methyl)benzoate

Cat. No. B1451669
M. Wt: 255.31 g/mol
InChI Key: ISGMVERHDCZVLF-UHFFFAOYSA-N
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Description

Methyl 4-((benzylamino)methyl)benzoate is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.312 and a density of 1.1±0.1 g/cm3 . The compound is also known by other names such as Benzoic acid, 4-[[phenylmethyl)amino]methyl]-, methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 4-((benzylamino)methyl)benzoate consists of 16 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . The exact mass of the compound is 255.125931 .


Physical And Chemical Properties Analysis

Methyl 4-((benzylamino)methyl)benzoate has a boiling point of 383.4±30.0 °C at 760 mmHg . The compound has a flash point of 185.7±24.6 °C . The LogP value, which indicates the compound’s lipophilicity, is 3.40 .

Scientific Research Applications

Crystallography and Molecular Structure

Methyl 4-((benzylamino)methyl)benzoate and related compounds have been studied for their crystal structures. For example, Jones and Kuś (2004) investigated a related compound, methyl 4-(cyclohexylaminocarbonyl)benzoate, noting its crystallization with two independent molecules in the unit, connected by hydrogen bonds (Jones & Kuś, 2004).

Synthesis and Radiopharmaceutical Applications

Taylor et al. (1996) explored the synthesis of [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, highlighting its use in radiopharmaceuticals (Taylor et al., 1996).

Herbicide Synthesis

Yang et al. (2008) described the synthesis of herbicidal ZJ0273, a derivative of methyl 4-((benzylamino)methyl)benzoate, used for weed control in oilseed rape in China (Yang et al., 2008).

Mesophase Behaviour in Liquid Crystals

Naoum et al. (2015) investigated the effect of methyl substitution on the mesophase behaviour of aryl 4-alkoxyphenylazo benzoates, providing insights into the properties of liquid crystals (Naoum et al., 2015).

Thermochemical Studies

Roux et al. (2002) conducted a study on the enthalpy of formation of methyl benzoate, which is chemically similar, to understand its basic thermochemical properties (Roux et al., 2002).

Photophysical Properties

Yoon et al. (2019) synthesized and examined the photophysical properties of S, N, and Se-modified methyl salicylate derivatives, contributing to the understanding of photophysical behaviors in similar compounds (Yoon et al., 2019).

Larvicidal Activity

Mostafiz et al. (2022) studied the larvicidal activity of Methyl Benzoate, closely related to Methyl 4-((benzylamino)methyl)benzoate, against mosquitoes, indicating its potential as an environmentally friendly insecticide (Mostafiz et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

methyl 4-[(benzylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)15-9-7-14(8-10-15)12-17-11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGMVERHDCZVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((benzylamino)methyl)benzoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of methyl-4-(aminomethyl)benzoate (50 g, 0.302 mol) and benzaldehyde (32 g, 0.302 mol) in EtOH (1 L) was refluxed for 5 h. After cooling to r.t, NaBH4 (11.5 g, 0.302 mol) was added portionwise. The reaction mixture was stirred at r.t. for 10 h. The solvent was removed under reduced pressure and the compound was purified by acid-base work up to give N-(4-methoxycarbonylbenzyl)benzylamine (25 g, 33%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Chianelli, PV Rucker, J Roland… - Journal of medicinal …, 2020 - ACS Publications
Farnesoid X receptor (FXR) agonists are emerging as important potential therapeutics for the treatment of nonalcoholic steatohepatitis (NASH) patients, as they exert positive effects on …
Number of citations: 69 pubs.acs.org
X Li, Y Jiang, YK Peterson, T Xu… - Journal of medicinal …, 2020 - ACS Publications
Here, we present a new series of hydrazide-bearing class I selective HDAC inhibitors designed based on panobinostat. The cap, linker, and zinc-binding group were derivatized to …
Number of citations: 41 pubs.acs.org
BM Illescas, J Santos, MC Diaz, N Martin, CM Atienza… - 2007 - Wiley Online Library
A series of π‐extended TTFs (exTTFs) bearing one (8, 16,19) or two (14) dibenzylammonium units have been threaded through a dibenzo‐24‐crown‐8 (DB24C8) ring covalently linked …
G Pombar - 2022 - dspace.mit.edu
A PIII/PV=O-catalyzed C(sp³)–H amination has been realized for (dihydro)benzimidazole synthesis. This work reports: (1) optimization of organophosphorus-catalyzed C(sp³)–H …
Number of citations: 0 dspace.mit.edu

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